Lipophilicity Difference: Target Compound Shows Lower LogP than Unsubstituted Pyrazole Analog
The target compound exhibits an XLogP3-AA value of 0, compared to LogP 0.09 for the unsubstituted pyrazole analog methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate [1]. This lower lipophilicity suggests improved aqueous solubility and potentially altered membrane permeability, which can be a critical differentiator in selecting building blocks for lead optimization [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate, LogP = 0.09 |
| Quantified Difference | ΔLogP = -0.09 |
| Conditions | Computed logP using XLogP3 (PubChem) for target; experimental or computed LogP from ChemSrc for comparator |
Why This Matters
In drug discovery campaigns, even small LogP differences can influence solubility, absorption, and off-target binding, making this compound a valuable alternative when lower lipophilicity is desired.
- [1] PubChem CID 61924361. Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, computed XLogP3-AA = 0. National Center for Biotechnology Information. View Source
- [2] Kuujia.com. Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: stability and influences steric and electronic properties, making it valuable for designing bioactive molecules. Technical Data Sheet. View Source
